N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide
CAS No.:
Cat. No.: VC17437521
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N2O |
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Molecular Weight | 246.35 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-2-piperidin-1-ylacetamide |
Standard InChI | InChI=1S/C15H22N2O/c1-12-6-7-14(13(2)10-12)16-15(18)11-17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) |
Standard InChI Key | QVLVWAPNNHZUCG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises three primary components:
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A 2,4-dimethylphenyl group (aromatic ring with methyl groups at positions 2 and 4).
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An acetamide backbone (–NH–C(=O)–CH2–).
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A piperidin-1-yl group (six-membered amine ring).
The IUPAC name, N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)acetamide, reflects this arrangement. Unlike its 2,6-dimethylphenyl analogs (e.g., lidocaine derivatives), the 2,4-substitution pattern introduces distinct steric and electronic effects, influencing solubility, reactivity, and biological interactions .
Physicochemical Properties
While direct experimental data for this isomer is scarce, properties can be extrapolated from structurally related compounds:
The 2,4-dimethylphenyl group reduces water solubility compared to unsubstituted phenyl analogs, while the piperidinyl moiety enhances lipid solubility, potentially improving blood-brain barrier permeability .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)acetamide follows a two-step protocol analogous to methods described for 2,6-dimethylphenyl analogs :
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Acylation of 2,4-dimethylaniline:
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React 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane.
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Yield: ~75% (theoretical).
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Intermediate: N-(2,4-dimethylphenyl)chloroacetamide.
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Nucleophilic Substitution with Piperidine:
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Substitute the chloride with piperidine in a polar aprotic solvent (e.g., DMF).
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Reaction conditions: 80°C, 12–24 hours.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
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Critical Note: The 2,4-dimethyl isomer’s synthesis is less optimized than its 2,6-dimethyl counterpart due to challenges in regioselective crystallization and byproduct formation .
Industrial-Scale Challenges
Key limitations in large-scale production include:
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Low regioselectivity: Competing formation of 2,6-dimethyl byproducts during aniline acylation.
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Purification hurdles: Similar melting points and solubilities among isomers complicate separation.
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Energy-intensive crystallization: Requires precise temperature control to avoid oiling out .
Biological and Pharmacological Profile
Mechanism of Action
While no direct studies exist for this isomer, its structural similarity to lidocaine analogs suggests voltage-gated sodium channel (VGSC) inhibition as a plausible mechanism. The piperidinyl group may enhance binding to the channel’s hydrophobic domains, while the 2,4-dimethylphenyl group could modulate potency and duration of action .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Non-opioid analgesics: Modified to enhance VGSC selectivity.
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Anticonvulsants: Structural analogs show promise in preliminary epilepsy models.
Material Science Applications
Its amide-piperidine scaffold is utilized in:
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Ionic liquid synthesis: As a cation component for high-temperature electrolytes.
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Polymer crosslinkers: Enhances thermal stability in epoxy resins.
Current Research and Knowledge Gaps
Underexplored Areas
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Metabolic stability: No data on cytochrome P450 interactions.
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Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
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Crystallography: Lack of X-ray diffraction data hinders structure-activity relationship (SAR) studies.
Future Directions
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Stereochemical optimization: Introduce chiral centers to improve target selectivity.
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Prodrug development: Mask the amide group to enhance oral bioavailability.
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Computational modeling: Predict off-target effects using molecular dynamics simulations.
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